ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole ring system substituted with chloro groups and an ethyl ester functional group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid.
Chlorination: The resulting benzimidazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituents.
Esterification: The chlorinated benzimidazole is reacted with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups on the benzimidazole ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Hydrolysis: 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the benzimidazole ring.
Scientific Research Applications
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of benzimidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex benzimidazole derivatives.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate can be compared with other benzimidazole derivatives such as:
Mebendazole: An antiparasitic drug used to treat worm infections.
Albendazole: Another antiparasitic drug with a broader spectrum of activity.
Thiabendazole: Used to treat fungal and parasitic infections.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-3-24-18(23)11(2)25-22-16-10-14(20)8-9-15(16)21-17(22)12-4-6-13(19)7-5-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYKTVJVNGUMAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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